molecular formula C19H22N2O3S B2594799 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide CAS No. 941940-42-7

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2594799
CAS No.: 941940-42-7
M. Wt: 358.46
InChI Key: NZXPERVBFXXAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a sulfonated thiazinan ring (1,1-dioxo substitution) linked to a phenyl group, which is further substituted with a 3-methylphenylacetamide moiety. This compound belongs to a class of molecules where heterocyclic sulfonamides are combined with aromatic acetamides, a structural motif often associated with bioactivity, including anti-inflammatory, antimicrobial, or enzyme inhibitory properties .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-5-4-6-16(13-15)14-19(22)20-17-7-9-18(10-8-17)21-11-2-3-12-25(21,23)24/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXPERVBFXXAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Thiazinan Ring: The thiazinan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a sulfonamide derivative, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a halogenated benzene derivative reacts with the thiazinan ring.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate compound with an acylating agent, such as acetic anhydride or acetyl chloride, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiazinan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated benzene derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Functionalized phenyl or thiazinan derivatives.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structure includes a 1,1-dioxothiazinan ring, distinguishing it from related acetamides in the evidence, which predominantly feature thiazole, thiazolidinone, or morpholinosulfonyl groups. Key comparisons include:

Compound Name Core Heterocycle Substituents on Acetamide Moiety Key Structural Differences
Target Compound 1,1-Dioxothiazinan 3-Methylphenyl Sulfonated thiazinan ring
N-(4-Morpholinosulfonylphenyl) analogs (5i–5o) Morpholinosulfonyl Varied (e.g., 4-methoxyphenyl, p-tolyl) Morpholine vs. thiazinan ring systems
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl Chlorinated phenyl vs. methylphenyl
Thiazolotriazole derivatives (26–32) Thiazolo[2,3-c][1,2,4]triazole 4-Methoxyphenyl, trifluoromethylphenyl Triazole-thiazole fusion vs. thiazinan
  • Steric Hindrance : The 3-methylphenyl group introduces moderate steric bulk, which may reduce binding flexibility compared to smaller substituents (e.g., chloro or methoxy groups in and ) .

Physicochemical Properties

  • Melting Points: Thiazinan-based acetamides typically exhibit higher melting points (>200°C) due to sulfonyl group rigidity, compared to morpholinosulfonyl derivatives (e.g., 5i–5o, mp 160–190°C) .
  • Spectroscopic Data :
    • IR : Expected S=O stretches at ~1150–1300 cm⁻¹ (sulfonyl) and N–H bends at ~3300 cm⁻¹ (amide) .
    • NMR : The 3-methylphenyl group would show a singlet at ~2.35 ppm (CH₃), while the thiazinan protons resonate at δ 3.5–4.5 ppm (CH₂-SO₂) .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide is a complex organic compound with potential biological activities due to its unique structural features. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cell lines, and potential therapeutic applications.

Structural Overview

The compound features a thiazinan ring, a phenyl group, and an acetamide moiety. The presence of the dioxo group and the thiazinan structure suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Chemical Structure

ComponentDescription
Thiazinan RingA six-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity.
Phenyl GroupProvides hydrophobic character and influences binding interactions.
Acetamide MoietyEnhances solubility and may affect metabolic stability.

Anticancer Activity

Recent research has highlighted the anticancer potential of sulfonamide derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:

  • HepG2 Cell Line : Compounds similar to this compound have shown IC50 values ranging from 13 µg/mL to 28 µg/mL in MTT assays . This suggests that modifications in the aryl substituents can significantly influence anticancer activity.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds can provide insights into the biological activity of this compound:

Compound NameIC50 (µg/mL)Biological Activity
Compound A13.004High anticancer activity against HepG2
Compound B28.399Moderate anticancer activity
This compoundTBDPotential based on structural similarity

Study 1: Anticancer Screening

A study focusing on sulfonamide derivatives demonstrated that structural variations significantly impacted their anticancer efficacy. The most potent derivatives contained electron-donating groups at specific positions on the aryl rings . This suggests that this compound may exhibit enhanced activity if optimized for similar electronic effects.

Study 2: Enzyme Inhibition Potential

Research into related thiazolidine derivatives has indicated that these compounds can inhibit key enzymes involved in cancer proliferation pathways. The mechanism typically involves binding to the active site of enzymes such as carbonic anhydrase or proteases. Given the structural similarities, it is plausible that this compound may exhibit similar inhibitory effects.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–80°CHigher yields at 75°C
SolventDMFEnhances reaction rate
Reaction Time24–36 hoursPrevents side products

Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 3-methylphenyl group at δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (374.46 g/mol) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) .

Critical Note : Solubility data is unavailable; preliminary tests in DMSO or DMF are recommended for biological assays .

Advanced Research Questions

How can computational modeling predict biological targets or reactivity?

  • Molecular Docking : Use software like AutoDock Vina to identify potential enzyme targets (e.g., kinases) by analyzing interactions with the thiazinan ring and acetamide moiety .
  • DFT Calculations : Predict reaction pathways (e.g., sulfur oxidation energetics) to optimize synthesis .
  • SAR Analysis : Compare with analogs (e.g., 3-chlorophenyl derivatives) to infer bioactivity trends .

Q. Table 2: Structural Comparison with Analogous Compounds

Compound IDStructural FeatureBiological Activity
Target Compound3-Methylphenyl, thiazinanPending validation
Analog A Thieno-pyrimidine coreAnticancer (IC₅₀: 2.1 μM)
Analog B Benzo-dioxole groupAnti-inflammatory

What strategies resolve contradictions in biological activity data?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .
  • Target Deconvolution : CRISPR-Cas9 knockout libraries identify off-target interactions .

How to design experiments probing structure-activity relationships (SAR)?

  • Functional Group Variation : Synthesize derivatives with halogens (e.g., Cl, F) at the 3-methylphenyl position to assess electronic effects .
  • Biological Assays : Test against panels of enzymes (e.g., proteases, kinases) to map activity profiles .
  • Pharmacokinetic Studies : Measure logP (octanol-water) to correlate lipophilicity with membrane permeability .

What are the challenges in scaling up synthesis for in vivo studies?

  • Byproduct Management : Optimize quenching steps (e.g., aqueous workup) to remove unreacted intermediates .
  • Batch Consistency : Use process analytical technology (PAT) for real-time monitoring of key intermediates .
  • Toxicity Screening : Conduct Ames tests and micronucleus assays early to flag genotoxicity risks .

Methodological Troubleshooting

How to address low yields in the final coupling step?

  • Activation Issues : Replace EDCI with DCC or HATU for sterically hindered amines .
  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps .

How to confirm the absence of polymorphic forms?

  • DSC/TGA : Differential scanning calorimetry identifies melting point variations .
  • PXRD : Powder X-ray diffraction distinguishes crystalline vs. amorphous phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.